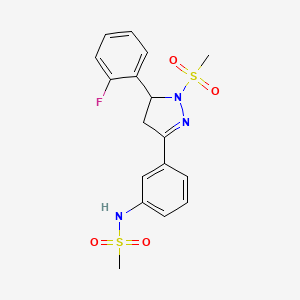
N-(3-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18FN3O4S2 and its molecular weight is 411.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H18F N4O3S
- Molecular Weight : 374.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions at the molecular level, particularly through:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps to mitigate oxidative stress in cells .
- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells .
In Vitro Studies
Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into the potential effects of this compound:
- Antioxidant Activity : A study indicated that pyrazole derivatives display strong antioxidant capabilities, which can be beneficial in preventing cellular damage caused by free radicals .
- Anti-inflammatory Activity : Molecular docking studies have shown that compounds with similar structures can effectively bind to inflammatory mediators, thereby reducing inflammation in various models .
In Vivo Studies
Research on related compounds has demonstrated promising results in animal models:
- Cancer Models : In vivo studies using pyrazole derivatives have reported reduced tumor growth and improved survival rates in treated animals compared to controls .
Case Study 1: Anticancer Effects
A recent study investigated the anticancer potential of a structurally similar pyrazole compound. Researchers found that treatment led to a significant reduction in tumor size in mice models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, a pyrazole derivative demonstrated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in an experimental model of arthritis. This suggests that the compound could be developed for therapeutic use in inflammatory conditions.
Summary of Biological Activities
属性
IUPAC Name |
N-[3-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-13-7-5-6-12(10-13)16-11-17(21(19-16)27(2,24)25)14-8-3-4-9-15(14)18/h3-10,17,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLCPBPMPXRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














